molecular formula C8H7N3S2 B3363338 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline CAS No. 1019121-55-1

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Cat. No. B3363338
CAS RN: 1019121-55-1
M. Wt: 209.3 g/mol
InChI Key: XQYYWSFSSCBHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C8H7N3S2 and a molecular weight of 209.29 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,3,4-thiadiazole scaffold, which is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom . The influence of substituents on radiation absorption in the UV-Vis range can be determined using time-dependent density functional theory calculations .

Scientific Research Applications

Synthesis and Bioactivity

Some novel derivatives of 1,3,4-thiadiazole compounds, including 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline, have been synthesized and investigated for their bioactivity. For instance, derivatives have been synthesized that demonstrate plant growth-regulating activity, showing potential as agricultural chemicals by enhancing root elongation at low concentrations (Yang et al., 2013).

Corrosion Inhibition

Research has also been conducted on thiadiazolines, including those related to this compound, as corrosion inhibitors for mild steel in acidic mediums. Quantum chemical studies have elucidated the inhibitive effect of these compounds, correlating their quantum chemical parameters with inhibition efficiency (Udhayakala et al., 2013).

Antimicrobial Activity

Some 1,3,4-thiadiazole derivatives have shown promising antimicrobial activities. Syntheses of these compounds have led to the development of potential new drugs with antibacterial and antifungal properties, indicating their use in medical applications (Taha & El-Badry, 2007).

Photodynamic Therapy

Compounds containing the 1,3,4-thiadiazole moiety have been studied for their photophysical and photochemical properties, suggesting their potential application in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective photodynamic therapy (Pişkin et al., 2020).

Fungicidal and Antitrypanosomal Activities

Other studies have explored the fungicidal and antitrypanosomal activities of 1,3,4-thiadiazole derivatives, demonstrating their potential as lead compounds for developing new fungicides and treatments for Trypanosoma brucei infections (Fan et al., 2010); (Lelyukh et al., 2023).

properties

IUPAC Name

4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYYWSFSSCBHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.